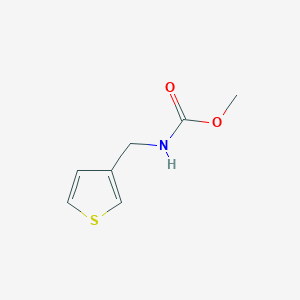

Methyl (thiophen-3-ylmethyl)carbamate

Description

Significance of the Carbamate (B1207046) Moiety in Organic Synthesis and Medicinal Chemistry Research

The carbamate group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a versatile functional group with profound implications in both organic synthesis and medicinal chemistry. In synthesis, carbamates are widely employed as protecting groups for amines due to their stability under a range of reaction conditions and their facile cleavage under specific protocols.

From a medicinal chemistry perspective, the carbamate moiety is a key structural component in a multitude of therapeutic agents. nih.gov Its ability to act as a bioisostere of the amide bond, coupled with enhanced metabolic stability, makes it an attractive feature in drug design. nih.gov Carbamates are integral to the structure of various approved drugs, including anticholinesterase agents like rivastigmine (B141) and pesticides. nih.gov Their chemical properties, including the capacity to form hydrogen bonds and their conformational rigidity, contribute to their effective interaction with biological targets.

Relevance of Thiophene (B33073) Heterocycles in Contemporary Chemical and Biological Investigations

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its derivatives are endowed with a wide spectrum of biological activities, which has led to their extensive investigation in medicinal chemistry. Thiophene-containing compounds have demonstrated potential as anti-inflammatory, anticancer, and antimicrobial agents. nih.govmdpi.com The thiophene ring's electronic properties and its ability to engage in various intermolecular interactions make it a valuable pharmacophore.

Beyond the realm of medicine, thiophene-based materials have garnered significant attention in material science. acs.org The inherent electronic properties of the thiophene ring have led to the development of conducting polymers, such as polythiophenes, which are integral components in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govdtu.dk

Overview of Methyl (thiophen-3-ylmethyl)carbamate within the Broader Context of Thiophene-Carbamate Scaffolds

This compound represents a specific embodiment of a thiophene-carbamate scaffold. This molecular architecture brings together the key attributes of both the carbamate and thiophene moieties. While research directly focused on this particular compound is nascent, the broader class of thiophene-carbamate derivatives has shown promise in various research domains. For instance, structurally related thiophene-carboxamide derivatives have been investigated for their anticancer activity. mdpi.com The strategic placement of the carbamate group on the thiophene ring, as seen in this compound, offers a unique spatial arrangement and electronic distribution that could lead to novel biological activities or material properties.

Scope and Objectives of Academic Research on the Chemical Compound

Given the limited specific research on this compound, the scope of academic inquiry is currently centered on foundational studies. The primary objectives of such research would include:

Development of efficient and scalable synthetic routes to access this compound and its derivatives.

Thorough characterization of its physicochemical properties, including its solid-state structure, spectroscopic data, and stability.

Exploratory screening for potential biological activities, drawing inspiration from the known therapeutic applications of carbamates and thiophenes. This could involve assays for anticancer, anti-inflammatory, or antimicrobial properties. nih.govmdpi.com

Investigation into its potential as a monomer or building block for the synthesis of novel thiophene-containing polymers with tailored electronic or optical properties for applications in material science. acs.org

The following table provides a summary of the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| CAS Number | 177458-71-2 |

| Canonical SMILES | COC(=O)NCC1=CSC=C1 |

Detailed Research Findings

While dedicated studies on this compound are not extensively reported in peer-reviewed literature, we can infer potential research directions and properties based on the well-established chemistry of its constituent parts and related molecules.

A plausible synthetic route to this compound would involve a two-step process starting from thiophene-3-carbaldehyde. The aldehyde can be converted to (thiophen-3-yl)methanamine via reductive amination. Subsequent reaction of the amine with methyl chloroformate in the presence of a base would yield the target carbamate.

The biological potential of this scaffold can be hypothesized by examining related structures. For example, N-[(thiophen-3-yl)methyl]benzamides have been investigated as inhibitors of the influenza virus, highlighting the potential of the thiophen-3-ylmethyl moiety in interacting with biological macromolecules. acs.org Furthermore, numerous thiophene derivatives have been synthesized and evaluated for a wide range of therapeutic applications, including anti-inflammatory and anticancer activities. nih.govmdpi.com

The following interactive data table summarizes the predicted physicochemical properties of this compound, which are crucial for assessing its potential as a drug candidate or a functional material.

| Property | Predicted Value |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 171.03507 |

| Monoisotopic Mass | 171.03507 |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 197 |

In the realm of material science, the incorporation of the thiophene moiety suggests potential for polymerization. Thiophene-based polymers are renowned for their conducting properties. nih.gov The carbamate functionality could influence the solubility and processing characteristics of such polymers, and potentially modulate their electronic properties through intermolecular hydrogen bonding.

The table below presents a comparison of this compound with a structurally related compound for which biological data is available, illustrating the potential for this class of molecules.

| Compound | Structure | Reported Biological Activity |

| This compound |  | Not yet reported |

| N-(3,4-dichlorobenzyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)amine |  | Influenza A virus fusion inhibitor acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

methyl N-(thiophen-3-ylmethyl)carbamate |

InChI |

InChI=1S/C7H9NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h2-3,5H,4H2,1H3,(H,8,9) |

InChI Key |

KYIQCZWCMHKBAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CSC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Carbamate (B1207046) Functional Group

The carbamate group (-NHCOOCH₃) in Methyl (thiophen-3-ylmethyl)carbamate is a hybrid of an amide and an ester, which influences its chemical stability and reaction mechanisms.

N-alkyl carbamates, such as the one present in the target molecule, are generally considered to be chemically stable functional groups. cdnsciencepub.com They exhibit greater resistance to hydrolysis compared to their ester counterparts due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

The stability of carbamates is, however, dependent on the pH of the medium.

Acidic Conditions: In strongly acidic media, the carbamate can undergo hydrolysis, although this process is generally slow for N-alkyl carbamates. The reaction is catalyzed by protons, which activate the carbonyl group toward nucleophilic attack by water.

Neutral Conditions: Under neutral pH, the hydrolysis of N-alkyl carbamates is typically very slow.

Basic Conditions: In alkaline environments, carbamates can undergo base-mediated hydrolysis. This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. For primary carbamates, an elimination-addition mechanism (E1cB) can also be operative, though this is less common for N-alkyl carbamates. clemson.eduviu.ca

The stability of carbamates can be influenced by the nature of the substituents on both the nitrogen and oxygen atoms. In this compound, the electron-donating nature of the thiophen-3-ylmethyl group attached to the nitrogen may slightly influence the electron density at the carbamate linkage.

| Condition | Relative Stability | General Observations |

|---|---|---|

| Strongly Acidic (e.g., pH < 1) | Moderate | Acid-catalyzed hydrolysis can occur, but is generally slow. |

| Weakly Acidic to Neutral (e.g., pH 4-8) | High | Generally stable to hydrolysis. |

| Strongly Basic (e.g., pH > 12) | Low to Moderate | Base-mediated hydrolysis can occur. |

The hydrolysis of N-alkyl carbamates can proceed through different mechanisms depending on the reaction conditions.

Acid-Catalyzed Hydrolysis (AAC2): Under acidic conditions, the reaction likely proceeds through an AAC2 mechanism. The initial step involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) and the corresponding carbamic acid (which decarboxylates to the amine) yields the final products.

Base-Mediated Hydrolysis (BAC2): In basic media, the hydrolysis typically follows a BAC2 mechanism. A hydroxide ion acts as the nucleophile and attacks the carbonyl carbon to form a tetrahedral intermediate. The departure of the methoxy (B1213986) leaving group, followed by protonation, yields the carbamic acid, which then decomposes to 3-aminomethylthiophene and carbon dioxide.

Reactions of the Thiophene (B33073) Moiety in this compound

The thiophene ring is an electron-rich aromatic heterocycle and is prone to electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing substituent at the 3-position.

Thiophene undergoes electrophilic aromatic substitution more readily than benzene (B151609). The substitution generally occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) through resonance involving the sulfur atom. researchgate.netstudysmarter.co.uk In a 3-substituted thiophene, such as this compound, the incoming electrophile will be directed to the available positions on the ring. The -(CH₂NHCOOCH₃) group at the 3-position is generally considered to be weakly activating and ortho-, para-directing in benzene systems. By analogy in the thiophene system, it would be expected to direct incoming electrophiles to the C2 and C5 positions. The C2 position is generally the most reactive site on the thiophene ring.

Common electrophilic aromatic substitution reactions that could be anticipated for the thiophene ring in this molecule include:

Nitration: Using reagents like nitric acid in acetic anhydride (B1165640).

Halogenation: With reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation: With an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide to introduce a formyl group.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/Ac₂O | Substitution at C2 and C5 |

| Bromination | NBS | Substitution at C2 |

| Acylation | RCOCl/AlCl₃ | Substitution at C2 and C5 |

While the primary reactivity of the thiophene ring is electrophilic substitution, functional groups introduced onto the ring can undergo further transformations. For instance, a nitro group introduced at the C2 or C5 position could be reduced to an amino group. Similarly, a formyl group could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

Transformations of Side Chains and Alkyl Linkers

The methylene (B1212753) (-CH₂-) bridge, being in a benzylic-like position to the thiophene ring, exhibits enhanced reactivity.

This benzylic-like position is susceptible to radical reactions. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to bromination at this position. chemistrysteps.comlibretexts.org

Furthermore, strong oxidizing agents, such as potassium permanganate, could potentially oxidize the methylene group. libretexts.org However, the thiophene ring itself is also sensitive to oxidation, which could lead to a complex mixture of products.

Oxidation Reactions of Hydroxyl Groups

The oxidation of thiophene derivatives often proceeds via two main pathways: oxidation at the sulfur atom to form a thiophene S-oxide, and epoxidation of the C2=C3 double bond. wikipedia.org The former is the major pathway, and the resulting S-oxide can undergo further reactions such as Diels-Alder dimerizations. wikipedia.org

Table 1: Potential Oxidation Sites of this compound and Expected Products

| Reactive Site | Oxidizing Agent | Potential Product(s) | Notes |

| Thiophene Sulfur | Peroxy acids (e.g., m-CPBA) | Methyl ((1-oxido-thiophen-3-yl)methyl)carbamate | The S-oxide is a likely initial product. |

| Thiophene Sulfur | Hydrogen Peroxide with catalyst (e.g., MTO) | Methyl ((1,1-dioxido-thiophen-3-yl)methyl)carbamate | Further oxidation to the sulfone is possible. nih.govdicp.ac.cn |

| Methylene Bridge (-CH2-) | Strong oxidizing agents (e.g., KMnO4) | 3-Carboxythiophene | Oxidation of the side chain to a carboxylic acid is a possibility, though less facile than for benzylic positions. chemistrysteps.com |

Reduction Reactions of Carbamate-Containing Compounds

The carbamate functional group in this compound is susceptible to reduction by strong reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent used for the reduction of carbamates. reddit.comstackexchange.comorganic-chemistry.orgguidechem.com The reduction of a carbamate typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. This is followed by the expulsion of the alkoxy group and subsequent reduction of the resulting iminium ion intermediate to an amine.

In the case of this compound, the expected product of reduction with a strong hydride reagent like LiAlH4 would be N-methyl-1-(thiophen-3-yl)methanamine. This reaction effectively converts the carbamate into a secondary amine with a methyl group.

Table 2: Reduction of this compound

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH4) | N-methyl-1-(thiophen-3-yl)methanamine | Reduction of carbamate |

The mechanism of carbamate reduction with LiAlH4 involves the initial formation of a tetrahedral intermediate after hydride attack. The lone pair on the nitrogen atom can then assist in the elimination of the methoxy group as a leaving group, forming a transient iminium ion. A second hydride equivalent then attacks the iminium carbon to yield the final secondary amine product.

Substitution Reactions at Reactive Sites

This compound has two primary sites for substitution reactions: the thiophene ring and the methylene carbon atom.

Electrophilic Aromatic Substitution on the Thiophene Ring:

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The substituent at the 3-position, a methylcarbamate group attached via a methylene bridge, is an electron-donating group, which activates the ring towards electrophilic attack. In 3-alkylthiophenes, electrophilic substitution preferentially occurs at the C2 and C5 positions, which are the most nucleophilic. jcu.edu.auresearchgate.netacs.org The regioselectivity between the C2 and C5 positions can be influenced by the steric bulk of the electrophile and the substituent. researchgate.net

Table 3: Predicted Products of Electrophilic Substitution on this compound

| Reaction | Reagent(s) | Major Product(s) | Minor Product(s) |

| Nitration | HNO3/H2SO4 | Methyl ((2-nitrothiophen-3-yl)methyl)carbamate | Methyl ((5-nitrothiophen-3-yl)methyl)carbamate |

| Bromination | Br2/FeBr3 | Methyl ((2-bromothiophen-3-yl)methyl)carbamate | Methyl ((5-bromothiophen-3-yl)methyl)carbamate |

| Vilsmeier-Haack Formylation | POCl3/DMF | Methyl ((2-formylthiophen-3-yl)methyl)carbamate | Methyl ((5-formylthiophen-3-yl)methyl)carbamate researchgate.netsemanticscholar.orgrsc.org |

Nucleophilic Substitution at the Methylene Carbon:

The methylene carbon, being adjacent to the thiophene ring, is a "benzylic-like" position. This position is generally reactive towards nucleophilic substitution, especially if a good leaving group is present. chemistrysteps.com However, in this compound, the carbamate group itself is not a good leaving group. To induce nucleophilic substitution at this position, the carbamate would likely need to be converted into a better leaving group first. Nucleophilic substitution on the thiophene ring itself is also possible but generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. st-andrews.ac.ukuoanbar.edu.iqresearchgate.netnih.gov

Derivatives and Analogues: Design and Synthetic Exploration

Systematic Design of Structurally Related Thiophene-Carbamate Analogues

The design of analogues based on the Methyl (thiophen-3-ylmethyl)carbamate scaffold is guided by established medicinal chemistry principles. Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity. rsc.org For thiophene-based compounds, design strategies often focus on exploring the effects of different substitution patterns on the thiophene (B33073) ring and modifications to the side chains. acs.org

In the context of thiophene-carbamates, a systematic approach involves:

Isosteric Replacement: Replacing the thiophene ring with other five-membered heterocycles like furan, thiazole, or pyrazole (B372694) to evaluate the impact of the heteroatom on activity. acs.org

Pharmacophore-Guided Design: Utilizing the basic pharmacophoric features of known inhibitors of a particular target. This involves identifying key interaction points, such as hydrogen bond donors/acceptors and hydrophobic regions, and designing analogues that optimize these interactions. nih.gov

Scaffold Hopping: Replacing the central thiophene-carbamate core with a different scaffold while retaining the key side chains responsible for biological activity. This can lead to the discovery of novel compound classes with improved properties. nih.gov

A series of novel thiophene piperazine-carbamate hybrids were designed to inhibit enzymes implicated in Alzheimer's disease. researchgate.net The design strategy focused on creating multi-target agents that could simultaneously address different aspects of the disease's pathophysiology. researchgate.net SAR analysis of these hybrids revealed that shorter, unbranched alkyl chains on the carbamate (B1207046) moiety enhanced inhibitory potency, whereas bulkier groups led to reduced efficacy due to steric hindrance. researchgate.net

Synthesis of Novel Thiophene-Based Carbamate Derivatives

The synthesis of novel derivatives of this compound can be achieved through various established and modern synthetic methodologies. The reactivity of the thiophene ring and the versatility of carbamate chemistry allow for extensive modifications.

The carbamate group offers significant opportunities for structural variation. nih.govresearchgate.net Modifications can be made by varying the substituents on both the nitrogen and oxygen termini of the carbamate. researchgate.net

N-Substitution: The nitrogen of the carbamate can be part of a larger, more complex structure, such as a piperazine (B1678402) ring, to introduce new pharmacophoric elements. researchgate.net The synthesis of such derivatives often involves the reaction of a thiophene-containing amine with an appropriate chloroformate or by using di-tert-butyl dicarbonate. nih.govresearchgate.net

O-Substitution: The methyl group of the ester can be replaced with a wide range of alkyl or aryl groups. This is typically achieved by reacting the corresponding thiophene-methylamine intermediate with different alkyl or aryl chloroformates. This allows for the modulation of properties like lipophilicity and metabolic stability.

In one study, cholesteryl carbamate derivatives were synthesized, highlighting how the functional groups influence reactivity. orientjchem.org The use of a nucleophilic acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate carbamate formation, allowing for milder reaction conditions and improved yields. orientjchem.org

The thiophene ring readily undergoes electrophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov The C2 and C5 positions are generally the most reactive. pharmaguideline.com

Common synthetic transformations include:

Halogenation: Introduction of bromine or chlorine atoms provides handles for further functionalization through cross-coupling reactions. mdpi.comnih.gov

Nitration and Sulfonation: These reactions introduce electron-withdrawing groups that can modulate the electronic properties of the ring. nih.govnih.gov

Metal-Catalyzed Cross-Coupling: Suzuki and Stille couplings are powerful methods for forming carbon-carbon bonds, enabling the attachment of various aryl and alkyl groups to the thiophene core. nih.gov

The Gewald reaction is a particularly useful method for synthesizing substituted 2-aminothiophenes, which can then serve as versatile intermediates for further derivatization. pharmaguideline.comimpactfactor.org

| Synthetic Method | Description | Key Reagents |

| Gewald Reaction | A multi-component reaction to synthesize 2-aminothiophenes. | Ketone, α-cyanoester, elemental sulfur, base (e.g., diethylamine). pharmaguideline.comimpactfactor.org |

| Paal-Knorr Synthesis | Converts 1,4-dicarbonyl compounds into thiophenes. | 1,4-dicarbonyl compound, sulfiding reagent (e.g., Lawesson's reagent, P₂S₅). nih.govpharmaguideline.com |

| Suzuki Coupling | A cross-coupling reaction to form C-C bonds. | Halogenated thiophene, boronic acid, Palladium catalyst. nih.gov |

| Electrophilic Substitution | Introduction of functional groups onto the aromatic ring. | Halogens, nitric acid, sulfuric acid. nih.govpharmaguideline.com |

The incorporation of a wide array of substituents is key to exploring the chemical space around the thiophene-carbamate scaffold. This can be achieved by combining the strategies mentioned above. For example, a halogenated thiophene-carbamate can be subjected to Suzuki coupling with various aryl boronic acids to generate a library of biaryl derivatives. nih.gov Similarly, the amine precursor to the carbamate can be synthesized with different alkyl or aryl groups attached to the thiophene ring.

In the development of influenza virus inhibitors, researchers synthesized a series of N-[(thiophen-3-yl)methyl]benzamides, exploring the effects of various substitutions on both the thiophene and the phenyl rings. acs.org This systematic approach allowed for a detailed SAR analysis, identifying the optimal substitution patterns for antiviral activity. acs.org

Exploration of Bioactive Compound Libraries Incorporating the Thiophene-Carbamate Scaffold

Bioactive compound libraries are collections of small molecules used for high-throughput screening (HTS) to identify new drug leads. selleckchem.com Libraries containing the thiophene-carbamate scaffold would be valuable for screening against a wide range of biological targets. The structural diversity achievable through the synthetic methods described above allows for the creation of focused libraries designed to probe specific biological pathways or protein families.

For instance, libraries of thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.comnih.gov These studies have identified compounds with significant cytotoxic effects, demonstrating the potential of the thiophene scaffold in cancer drug discovery. mdpi.comnih.govresearchgate.net A library of thiophene-carbamate analogues could be similarly screened to uncover novel activities in areas such as oncology, inflammation, and infectious diseases. nih.gov

Development of Thiolane-Based Drug Scaffolds via Carbamate Intermediates

Thiolane (tetrahydrothiophene) is another important sulfur-containing heterocycle found in a number of bioactive natural products and therapeutic agents. nih.gov Synthetic routes to thiophene derivatives can sometimes originate from thiolane precursors. For example, 3-aminothiophenes can be prepared by reacting a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine. google.com While not a direct conversion of a carbamate, this illustrates the synthetic relationship between the saturated and aromatic sulfur heterocycles. Carbamate intermediates could potentially be used to protect amine functionalities during the synthesis and manipulation of thiolane-based scaffolds, highlighting the versatility of this functional group in complex synthetic strategies.

Spectroscopic and Advanced Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Methyl (thiophen-3-ylmethyl)carbamate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are invaluable.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The thiophene (B33073) ring protons at positions 2, 4, and 5 will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the thiophene ring and the carbamate (B1207046) nitrogen would likely resonate as a doublet around δ 4.3-4.5 ppm, coupled to the NH proton. The methyl protons (-OCH₃) of the carbamate group are anticipated to produce a singlet at approximately δ 3.7 ppm. The carbamate NH proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 155-157 ppm. The carbons of the thiophene ring will resonate in the aromatic region (approximately δ 120-140 ppm). The methylene carbon and the methoxy (B1213986) carbon are predicted to appear around δ 40-45 ppm and δ 52-54 ppm, respectively.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H2 | ~7.3 | ~126 |

| Thiophene-H4 | ~7.1 | ~122 |

| Thiophene-H5 | ~7.4 | ~128 |

| -CH₂- | ~4.4 | ~42 |

| -NH- | Variable (broad) | - |

| -OCH₃ | ~3.7 | ~53 |

| C=O | - | ~156 |

| Thiophene-C3 | - | ~138 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Stereochemical Resolution

Two-dimensional NMR techniques are essential for confirming the connectivity of atoms. A Correlation Spectroscopy (COSY) experiment would show correlations between the coupled protons, for instance, between the NH proton and the adjacent methylene protons, and among the protons on the thiophene ring.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methylene proton signal to the methylene carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show a prominent N-H stretching vibration for the carbamate group in the region of 3300-3400 cm⁻¹. The C=O stretching of the carbamate carbonyl group will likely appear as a strong absorption band around 1690-1710 cm⁻¹. The C-N stretching and N-H bending vibrations of the carbamate are expected in the 1500-1550 cm⁻¹ and 1230-1250 cm⁻¹ regions, respectively. The characteristic C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methylene and methyl groups would be observed around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300-3400 |

| C=O (Carbamate) | Stretching | 1690-1710 |

| C-N (Carbamate) | Stretching | 1230-1250 |

| N-H (Carbamate) | Bending | 1500-1550 |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Thiophene) | Stretching | 1400-1500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉NO₂S), the calculated exact mass is 171.0354. An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to this value with high accuracy (typically within 5 ppm), thus confirming the molecular formula. Fragmentation patterns observed in the mass spectrum could further corroborate the structure, for example, showing the loss of the methoxy group or cleavage at the benzylic position.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, it is anticipated that there will be absorption maxima (λmax) corresponding to π → π* transitions within the thiophene ring. The position of these absorptions can be influenced by the substitution pattern. The carbamate group is not a strong chromophore in the near-UV region, so the spectrum is expected to be dominated by the thiophene moiety.

Solid-State Characterization Techniques

The characterization of the solid-state properties of this compound would involve techniques such as X-ray crystallography to determine the single-crystal structure, providing precise bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on the melting point, thermal stability, and decomposition profile of the compound.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline structure of a solid material. It provides information on the unit cell dimensions, crystal system, and phase purity of a compound. This data is crucial for understanding the solid-state properties of "this compound," which can influence its stability, solubility, and bioavailability in various applications.

As of the latest review of scientific literature, specific PXRD data, including 2θ diffraction angles and corresponding intensities for "this compound," have not been reported. Consequently, detailed information regarding its crystal lattice parameters and space group remains undetermined.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound

| 2θ (degrees) | d-spacing (Å) | Intensity (%) |

|---|

Thermal Analysis (TGA/DTA) for Thermal Behavior Studies

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for evaluating the thermal stability and decomposition profile of a chemical compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating phase transitions or thermal events.

For "this compound," specific experimental data from TGA/DTA studies are not available in published research. Such studies would be invaluable in determining its decomposition temperature, thermal stability range, and the nature of its thermal decomposition products. This information is critical for assessing its suitability for applications that may involve elevated temperatures.

Table 2: Thermal Analysis (TGA/DTA) Data for this compound

| Analysis Type | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Thermal Event |

|---|---|---|---|---|

| TGA | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Surface and Morphological Analysis (e.g., TEM, XPS, BET) in Context of Material Applications

In the context of material science, understanding the surface chemistry and morphology of a compound is paramount. Techniques such as Transmission Electron Microscopy (TEM) for imaging, X-ray Photoelectron Spectroscopy (XPS) for surface elemental composition and chemical state analysis, and Brunauer–Emmett–Teller (BET) analysis for specific surface area measurement are routinely employed.

Detailed research findings from TEM, XPS, or BET analyses for "this compound" are currently absent from the scientific literature. These analyses would provide insights into the particle size and shape (TEM), the elemental makeup and bonding environments at the surface (XPS), and the surface area and porosity (BET), all of which are critical parameters for applications in areas such as catalysis, coatings, and advanced materials.

Table 3: Surface and Morphological Analysis Data for this compound

| Analytical Technique | Parameter | Value |

|---|---|---|

| TEM | Particle Size | Data Not Available |

| TEM | Morphology | Data Not Available |

| XPS | Elemental Composition | Data Not Available |

| XPS | Chemical State Information | Data Not Available |

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. For a molecule like Methyl (thiophen-3-ylmethyl)carbamate, DFT can elucidate the distribution of electrons and energy levels, which are fundamental to its chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that a molecule is more reactive and less stable. mdpi.com

While direct DFT calculations for this compound are not available in the cited literature, studies on analogous thiophene (B33073) derivatives provide an expected range for the HOMO-LUMO gap. DFT calculations on various thiophene sulfonamide derivatives, for example, have shown energy gaps ranging from 3.44 eV to 4.65 eV. mdpi.com Another study on thiophene-2-carboxamide derivatives reported a calculated gap of 5.031 eV for a related structure. nih.gov These values suggest that thiophene-containing compounds are generally stable. The specific gap for this compound would be influenced by the interplay between the electron-rich thiophene ring and the carbamate (B1207046) functional group.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | B3LYP/6-311G(d,p) | -6.09 | -1.78 | 4.31 | mdpi.com |

| Thiophene Sulfonamide Derivative 3 | B3LYP/6-311G(d,p) | -6.31 | -1.66 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 7 | B3LYP/6-311G(d,p) | -5.63 | -2.19 | 3.44 | mdpi.com |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | DFT | - | - | 5.031 | nih.gov |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These descriptors, rooted in conceptual DFT, help predict how a molecule will interact in a chemical reaction. semanticscholar.orgscielo.org.mx

Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This represents the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ajrconline.org

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A high electrophilicity index indicates a good electrophile.

These descriptors are instrumental in rationalizing the reactivity of molecules. For instance, a higher HOMO energy suggests greater reactivity towards electrophiles, while a lower LUMO energy indicates higher reactivity towards nucleophiles. mdpi.com DFT studies on various thiophene-based compounds consistently utilize these descriptors to compare the relative reactivity and stability of different derivatives. mdpi.comsemanticscholar.orgresearchgate.net

Conformational Analysis and Intramolecular Interactions

The C(carbonyl)-N bond in carbamates exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation around the C-N bond, leading to a significant rotational energy barrier and the possible existence of distinct syn and anti rotamers (conformational isomers).

Computational studies, often complemented by dynamic NMR spectroscopy, have been used extensively to quantify this barrier. For a typical N-alkylcarbamate, the rotational barrier is approximately 16 kcal/mol. nih.govacs.org This barrier is sensitive to the nature of the substituents attached to the nitrogen and carbonyl groups. Electron-withdrawing groups attached to the nitrogen atom tend to decrease the barrier by reducing the electron-donating ability of the nitrogen, which in turn decreases the double-bond character of the C-N bond. nih.govnd.edu For example, the barrier in an N-phenylcarbamate is lowered to 12.5 kcal/mol, and in N-(2-pyrimidyl)carbamates, it can be so low (<9 kcal/mol) that separate rotamers are not observable by NMR at low temperatures. nih.gov

For this compound, the thiophen-3-ylmethyl group is an N-alkyl type substituent. Therefore, the rotational barrier about its C-N bond would be expected to be in the range typical for N-alkylcarbamates, likely around 15-16 kcal/mol.

| Compound Type | Rotational Barrier (DG‡) (kcal/mol) | Key Feature | Reference |

|---|---|---|---|

| N-alkylcarbamate | ~16 | General case for alkyl substitution on nitrogen. | nih.govacs.org |

| N-phenylcarbamate | 12.5 | Electron-withdrawing aryl group lowers the barrier. | nih.gov |

| N-(2-pyrimidyl)carbamate | <9 | Strongly electron-withdrawing pyrimidyl group significantly lowers the barrier. | nih.gov |

| t-butyl N-methyl-N-aryl carbamates | 11.9 - 13.8 | Barrier is modulated by substituents on the aryl ring. | nd.edu |

Hydrogen bonding plays a crucial role in dictating the conformation and intermolecular interactions of molecules containing N-H or O-H groups. In this compound, the N-H group of the carbamate linkage can act as a hydrogen bond donor. The carbonyl oxygen (C=O) and the methoxy (B1213986) oxygen (O-CH₃) of the carbamate can both act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: While less common in simple acyclic carbamates, intramolecular hydrogen bonds can occur in more complex structures, influencing conformational preferences. Theoretical studies can predict the likelihood and strength of such interactions, which can stabilize specific rotamers. researchgate.net

Intermolecular Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds are highly significant. The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. Such interactions are fundamental to the formation of predictable supramolecular structures, like dimers or extended chains, in crystals. nih.gov Computational studies, including Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov The presence of these interactions can significantly stabilize the crystal packing and influence the physical properties of the compound.

Molecular Docking and Simulation Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is a cornerstone of modern drug discovery, allowing researchers to screen virtual libraries of compounds against a biological target to identify potential drug candidates.

For a molecule like this compound, docking studies could be employed to predict its binding affinity and interaction mode with various protein targets. The thiophene moiety is a common scaffold in medicinal chemistry, and its derivatives have been investigated as inhibitors for a wide range of targets, including enzymes and receptors involved in cancer, and infectious diseases. nih.govnih.govmdpi.com Similarly, the carbamate group is a key functional group in many approved drugs, known for its ability to form critical hydrogen bonds with protein active sites.

A typical molecular docking study involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a scoring function to evaluate different binding poses of the ligand within the protein's active site. The poses are ranked based on a score that estimates the binding affinity (e.g., in kcal/mol).

Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein.

For example, docking studies on thiophene carboxamide derivatives identified key hydrogen bonding and hydrophobic interactions within the binding pocket of tubulin, an anticancer target. nih.gov Other studies have used docking to explore thiophene derivatives as inhibitors of lactate (B86563) dehydrogenase for cancer therapy or folate receptors. nih.govbepls.com Such computational predictions provide a rational basis for synthesizing and testing new compounds with potential therapeutic activity.

Reaction Mechanism Elucidation through Computational Chemistry

The reaction between an alcohol (R'-OH) and an isocyanate (R-NCO) to form a carbamate (R-NHCOOR') is generally understood to proceed via nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. Computational studies on similar systems have explored several possible mechanistic pathways, primarily distinguishing between a direct, single-step (concerted) mechanism and a multi-step (stepwise) mechanism involving the formation of a zwitterionic intermediate.

In the context of this compound formation, the reaction would involve thiophen-3-ylmethanol and methyl isocyanate. A plausible uncatalyzed reaction mechanism, based on theoretical studies of other alcohol-isocyanate reactions, likely involves a four-membered cyclic transition state. In this transition state, the oxygen of the alcohol's hydroxyl group attacks the carbonyl carbon of the isocyanate, while the hydrogen of the hydroxyl group is transferred to the nitrogen atom of the isocyanate.

Table 1: Hypothetical Key Geometric Parameters of the Transition State for the Uncatalyzed Reaction of Thiophen-3-ylmethanol and Methyl Isocyanate (Based on Analogous Systems)

| Parameter | Bond Being Formed/Broken | Hypothetical Bond Length (Å) |

| C-O | Carbonyl Carbon - Hydroxyl Oxygen | ~2.0 - 2.2 |

| N-H | Isocyanate Nitrogen - Hydroxyl Hydrogen | ~1.5 - 1.7 |

| O-H | Hydroxyl Oxygen - Hydroxyl Hydrogen | ~1.1 - 1.3 |

It is important to note that uncatalyzed reactions between alcohols and isocyanates often exhibit high activation energies. Computational studies have demonstrated that the presence of a catalyst, or even additional alcohol molecules (self-catalysis), can significantly lower this energy barrier. For instance, a second molecule of thiophen-3-ylmethanol could act as a proton shuttle, facilitating the proton transfer from the attacking hydroxyl group to the isocyanate nitrogen through a six-membered cyclic transition state. This self-catalytic pathway is generally found to have a lower activation energy compared to the uncatalyzed route.

Table 2: Hypothetical Activation Energies for Different Reaction Pathways of this compound Formation

| Reaction Pathway | Catalyst | Hypothetical Activation Energy (kcal/mol) |

| Uncatalyzed | None | 25 - 35 |

| Self-Catalyzed | Thiophen-3-ylmethanol | 15 - 25 |

| Base-Catalyzed | Tertiary Amine | 10 - 20 |

In a base-catalyzed mechanism, a tertiary amine, for example, would first deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide would then attack the isocyanate, followed by protonation of the nitrogen to yield the carbamate. Computational modeling of such pathways typically shows a significant reduction in the activation energy of the rate-determining step.

The electronic nature of the thiophene ring is also expected to influence the reaction kinetics. The electron-rich nature of the thiophene ring could potentially influence the reactivity of the hydroxymethyl group, although this effect is likely to be modest given the separation by the methylene (B1212753) bridge. DFT calculations could precisely quantify this influence by analyzing the charge distribution and frontier molecular orbitals of the reactants.

Investigation of Biological Activity and Molecular Interaction Mechanisms

Mechanism of Action as a Protecting Group for Amines in Organic Synthesis

In the realm of organic synthesis, carbamates are widely employed as protecting groups for amines. neliti.comchem-station.com This strategy is crucial in multi-step syntheses to prevent amines, which are nucleophilic, from undergoing unwanted reactions. neliti.com The carbamate (B1207046) group in Methyl (thiophen-3-ylmethyl)carbamate can effectively "tame" the high reactivity of the amine it is attached to. chem-station.com

The protection mechanism involves the delocalization of the nitrogen lone pair of electrons into the adjacent carbonyl group of the carbamate. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, rendering it unreactive towards electrophiles under many reaction conditions. neliti.com

Table 1: Comparison of Common Carbamate Protecting Groups

| Protecting Group | Structure | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | (CH₃)₃COCO- | Strong acid (e.g., TFA) |

| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Catalytic hydrogenation |

| Fmoc (Fluorenylmethyloxycarbonyl) | C₁₅H₁₁CH₂OCO- | Base (e.g., piperidine) |

| Methyl carbamate | CH₃OCO- | Acidic or basic hydrolysis, or other nucleophilic conditions |

This table provides a general comparison of common carbamate protecting groups and their typical deprotection conditions. The specific conditions for this compound would require experimental validation.

Role as a Prodrug Moiety: Mechanism of Release and Activation

The carbamate linkage is a key structural feature in many prodrugs, designed to improve the therapeutic efficacy of a parent drug molecule. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. researchgate.net In the context of this compound, this compound could potentially act as a prodrug for 3-thiophenemethylamine.

The mechanism of release and activation would likely involve enzymatic hydrolysis of the carbamate bond. semanticscholar.org Carbamates can be designed to be stable in the gastrointestinal tract and systemic circulation, but susceptible to cleavage by esterases or other enzymes present in target tissues or the liver. semanticscholar.org This enzymatic cleavage would break the carbamate bond, releasing 3-thiophenemethylamine as the active pharmacological agent, along with methanol (B129727) and carbon dioxide as byproducts.

The design of carbamate prodrugs can enhance properties such as:

Improved bioavailability: By masking polar functional groups, carbamate prodrugs can exhibit increased lipophilicity, leading to better absorption and distribution. nih.gov

Increased stability: The carbamate moiety can protect the parent drug from premature metabolism. nih.gov

Targeted delivery: The release of the active drug can be targeted to specific tissues or organs where the necessary enzymes for carbamate hydrolysis are abundant.

The thiophene (B33073) ring in this compound could also influence its pharmacokinetic properties and interaction with metabolizing enzymes.

Enzyme Modulation and Protein Interaction Studies (In Vitro/In Silico)

Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors. researchgate.net AChE is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

The mechanism of AChE inhibition by carbamates involves the transfer of the carbamoyl (B1232498) group to a serine residue in the active site of the enzyme. This process, known as carbamoylation, results in a temporarily inactive enzyme. The carbamoylated enzyme is then slowly hydrolyzed to regenerate the active enzyme, making carbamates act as pseudo-irreversible or reversible inhibitors. nih.gov

For this compound, the proposed mechanism would involve the following steps:

Binding: The molecule would first bind to the active site of AChE. The thiophene ring might engage in hydrophobic or π-π stacking interactions with amino acid residues in the active site gorge. orientjchem.org

Carbamoylation: The carbamate carbonyl carbon would be attacked by the hydroxyl group of the active site serine, leading to the transfer of the methylcarbamoyl group to the enzyme and the release of 3-thiophenemethanol.

Decarbamoylation: The carbamoylated enzyme would then undergo slow hydrolysis to regenerate the free enzyme.

In silico docking studies of similar carbamate derivatives with AChE have helped to visualize these interactions and predict binding affinities. nih.govnih.gov Such studies for this compound could provide valuable insights into its potential as an AChE inhibitor.

Table 2: Hypothetical Interaction Profile of this compound with Acetylcholinesterase Active Site Residues

| Interaction Type | Potential Interacting Residue | Moiety of Inhibitor |

| Covalent Bond | Ser203 | Carbamate carbonyl |

| Hydrogen Bond | His447 | Carbamate N-H |

| π-π Stacking | Trp86, Tyr337 | Thiophene ring |

| Hydrophobic | Trp286, Phe338 | Thiophene ring, methyl group |

This table presents a hypothetical interaction profile based on the known structure of the acetylcholinesterase active site and general binding modes of carbamate inhibitors. This would require confirmation through computational and experimental studies.

While the primary focus for many carbamates is acetylcholinesterase, the structural motifs within this compound suggest potential interactions with other enzymes and proteins. The thiophene ring, a common scaffold in medicinal chemistry, is known to interact with a variety of biological targets. nih.gov

Investigation of Anti-Inflammatory Mechanisms (In Vitro Cellular Models)

Thiophene-containing compounds have demonstrated significant anti-inflammatory activity in various studies. nih.gov A key aspect of this activity is the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α). researchgate.net TNF-α is a central mediator of inflammation, and its overproduction is implicated in numerous inflammatory diseases. plos.org

The potential anti-inflammatory mechanism of this compound could be attributed to the thiophene moiety. Studies on other thiophene derivatives have shown that they can suppress the expression of TNF-α in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net This suppression can occur through the inhibition of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. nih.govplos.org

In vitro studies using cell lines like RAW 264.7 macrophages could be employed to investigate the effect of this compound on TNF-α production. Such experiments would typically involve stimulating the cells with an inflammatory agent like LPS in the presence and absence of the compound and then measuring the levels of TNF-α in the cell culture supernatant using techniques like ELISA.

Table 3: Representative Data from an In Vitro Anti-Inflammatory Assay

| Treatment | TNF-α Concentration (pg/mL) | Percent Inhibition |

| Control (untreated cells) | 50 ± 5 | - |

| LPS (1 µg/mL) | 1200 ± 100 | 0% |

| LPS + Dexamethasone (1 µM) | 250 ± 30 | 79% |

| LPS + this compound (10 µM) | Hypothetical Value | Hypothetical Value |

| LPS + this compound (50 µM) | Hypothetical Value | Hypothetical Value |

This table illustrates the type of data that would be generated from an in vitro experiment investigating the effect of this compound on TNF-α production. The values for the test compound are hypothetical and would need to be determined experimentally.

Effects on Cell Viability in Response to Stressors

Direct experimental data on the effects of this compound on cell viability under stressful conditions are not currently available in published literature. However, the potential for this compound to influence cellular survival can be inferred from the known properties of its core components: the thiophene ring and the carbamate functional group.

Carbamates, as a class of compounds, have been documented to impact cell viability through various mechanisms. A primary mode of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent cellular stress. Furthermore, some carbamate compounds have been shown to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately compromising cell viability.

Anti-Tubercular Activity and Associated Molecular Pathways (In Vitro)

There is currently no specific in vitro anti-tubercular activity data, such as Minimum Inhibitory Concentration (MIC) values, reported for this compound against Mycobacterium tuberculosis. However, the thiophene nucleus is a well-established pharmacophore in the development of anti-tubercular agents. Numerous studies have highlighted the potential of thiophene-containing molecules to inhibit the growth of M. tuberculosis.

Given the presence of the thiophene ring, it is plausible that this compound could exhibit some level of anti-tubercular activity. The carbamate side chain would influence the molecule's physicochemical properties, such as solubility and polarity, which are critical for its interaction with potential mycobacterial targets. To ascertain any direct anti-tubercular efficacy, in vitro screening against various strains of M. tuberculosis would be required to determine its MIC and to begin to understand its potential mechanism of action.

Modulation of Inter- and Intramolecular Interactions with Biological Targets

Specific biological targets for this compound have not been identified. However, based on its chemical structure, potential modes of interaction can be hypothesized. The carbamate functionality is known to act as a covalent inhibitor of serine hydrolases, such as acetylcholinesterase. This interaction typically involves the carbamoylation of a serine residue within the enzyme's active site, leading to a transient or, in some cases, long-lasting inhibition of enzyme activity. The nature of the substituents on the carbamate nitrogen and oxygen atoms plays a crucial role in determining the affinity and reactivity towards the target enzyme.

The thiophene ring, with its sulfur heteroatom and aromatic character, can participate in various non-covalent interactions with biological macromolecules. These can include hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and potential hydrogen bonding involving the sulfur atom as a weak hydrogen bond acceptor. The position of the methylcarbamate substituent on the thiophene ring (position 3) will dictate the spatial orientation of the molecule within a binding pocket, influencing its ability to form favorable interactions with specific amino acid residues.

Impact of Carbamate Functionality on Biological Properties

The ability of the carbamate moiety to act as a hydrogen bond donor (N-H) and acceptor (C=O) allows it to participate in specific interactions with biological targets, such as enzymes and receptors. These hydrogen bonding capabilities are often critical for molecular recognition and binding affinity.

Applications in Advanced Chemical Synthesis and Materials Science Research

Methyl (thiophen-3-ylmethyl)carbamate as a Versatile Building Block in Complex Molecule Synthesis

The thiophene (B33073) moiety is a well-established pharmacophore and a crucial building block in medicinal chemistry and organic electronics. When functionalized with a methyl carbamate (B1207046) group at the 3-position, as in this compound, the resulting molecule becomes a versatile synthon for the synthesis of more complex molecules. The carbamate group can act as a directing group or be transformed into other functional groups, while the thiophene ring offers multiple sites for further functionalization through electrophilic substitution or metal-catalyzed cross-coupling reactions.

While specific research detailing the extensive use of this compound is still developing, the principles of using similar thiophene derivatives are well-documented. For instance, thiophene carboxamides are utilized as scaffolds for creating compounds with significant biological activity, including antiproliferative properties. The synthesis of these complex molecules often involves the strategic modification of the thiophene ring and the amide or carbamate side chain.

The reactivity of the thiophene ring in such scaffolds allows for the introduction of various substituents, leading to a diverse library of compounds. The carbamate functionality can be hydrolyzed to the corresponding amine, which can then participate in a variety of coupling reactions to build larger and more complex molecular structures. This dual reactivity makes this compound a promising starting material for the synthesis of novel pharmaceuticals and functional organic materials.

Development of New Synthetic Methodologies Utilizing Thiophene-Carbamate Scaffolds

The development of novel synthetic methodologies is crucial for advancing organic chemistry, and thiophene-carbamate scaffolds have been instrumental in this area. A significant advancement is the use of these scaffolds in palladium-catalyzed direct arylation reactions. Research has demonstrated the successful coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with various aryl bromides. nih.gov This methodology allows for the direct formation of a carbon-carbon bond between the thiophene ring and an aryl group, a key transformation in the synthesis of many functional molecules.

The carbamate group in these reactions plays a crucial role, likely influencing the reactivity and regioselectivity of the C-H activation on the thiophene ring. The ability to perform these reactions on a thiophene ring bearing a carbamate-protected aminomethyl group opens up new avenues for the synthesis of highly functionalized thiophene derivatives. These derivatives can serve as precursors to a wide range of compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes the palladium-catalyzed direct 5-arylation of a thiophene-carbamate scaffold with different aryl bromides, showcasing the versatility of this synthetic methodology.

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 5-(4-Acetylphenyl)thiophene-2-ylmethyl)carbamate | 85 |

| 4-Bromobenzonitrile | 5-(4-Cyanophenyl)thiophene-2-ylmethyl)carbamate | 82 |

| 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)thiophene-2-ylmethyl)carbamate | 78 |

| Methyl 4-bromobenzoate | Methyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)thiophen-2-yl)benzoate | 88 |

This method highlights the development of efficient and atom-economical ways to construct complex molecular frameworks based on the thiophene-carbamate scaffold.

Integration into Polymeric and Advanced Materials Research

The unique electronic and structural properties of the thiophene ring make it a valuable component in the design of advanced materials, particularly conducting polymers. The incorporation of functional groups like carbamates allows for the tuning of polymer properties and provides handles for further modification, such as grafting.

Graft copolymers composed of a conducting polymer backbone and flexible side chains are of interest for improving the processability and mechanical properties of conducting materials. Thiophene derivatives are key monomers for the synthesis of the conducting backbone. A strategy for creating such materials involves the synthesis of a polymer backbone with pendant thiophene units, which can then be used to initiate the polymerization of other monomers, or vice versa.

For example, a polystyrene backbone can be functionalized with thiophene groups. This is achieved by first synthesizing a copolymer of styrene (B11656) and a monomer containing a reactive group, such as 4-chloromethyl styrene. The chlorine groups are then converted to thiophene groups via a Kumada cross-coupling reaction. organic-chemistry.org The resulting thiophene-functionalized polystyrene can then act as a macroinitiator for the oxidative polymerization of thiophene, leading to the formation of a polystyrene-graft-polythiophene copolymer. organic-chemistry.org While this example uses a direct thiophene linkage, a similar approach could be envisioned using this compound to introduce the thiophene moiety onto a polymer backbone, with the carbamate offering a potential site for further modifications.

The direct polymerization of thiophene-functionalized monomers is another important route to advanced materials. By incorporating the thiophene unit into a polymerizable monomer, the resulting polymer will have thiophene moieties as part of its structure. These pendant thiophene groups can then be used for subsequent reactions, such as crosslinking or the initiation of a second polymerization to form graft copolymers.

Research has focused on the synthesis of monomers like 3-methylthienyl methacrylate. This monomer can be polymerized via free radical polymerization to create a polymer with pendant thiophene rings. researchgate.net These reactive polymer chains can then be used to create graft copolymers with other conducting polymers like polypyrrole and polythiophene. researchgate.net This approach allows for the creation of complex polymer architectures with tailored electronic and physical properties.

The synthesis of thiophene-bearing 2-oxazolines and 2-oxazines represents another innovative approach. nih.gov These monomers can be polymerized via cationic ring-opening polymerization to yield polymers with pendant thiophene groups. This method provides a route to thermally stable and potentially melt-processable precursor polymers for conductive polymer systems. nih.gov

Catalyst Development and Optimization

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The unique electronic properties of the thiophene ring and the coordinating ability of the carbamate group make the thiophene-carbamate scaffold an interesting candidate for ligand design in catalysis.

Carbamate groups have been successfully employed as directing groups in transition metal-catalyzed C-H bond activation reactions. magtech.com.cn The oxygen atom of the carbamate can coordinate to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation. This strategy allows for highly regioselective functionalization of aromatic and aliphatic compounds.

While direct application of this compound as a ligand is not yet widely reported, the principle is demonstrated with related structures. For instance, nickel-catalyzed amination of aryl carbamates showcases the utility of the carbamate group in facilitating cross-coupling reactions. nih.gov The carbamate can activate the aryl ring towards oxidative addition to the nickel catalyst.

Mechanistic Studies of Catalytic Cycles Involving Thiophene-Carbamates

The carbamate moiety, particularly in compounds like this compound, plays a crucial role in directing and facilitating various catalytic reactions. While specific mechanistic studies exclusively focused on this compound are not extensively documented, a comprehensive understanding can be constructed by examining research on closely related thiophene derivatives bearing carbamate, carboxamide, or other directing groups. These studies, particularly in the realm of palladium-catalyzed C-H bond activation and functionalization, provide significant insights into the plausible catalytic cycles.

The primary role of the carbamate group in these catalytic cycles is often as a directing group. It can coordinate to the metal center, bringing the catalyst into close proximity to a specific C–H bond on the thiophene ring and thereby facilitating its cleavage. This directed metalation is a key step in achieving high regioselectivity in C-H functionalization reactions.

A general catalytic cycle for the direct arylation of a thiophene-carbamate, based on analogous systems, can be proposed to involve several key steps:

Oxidative Addition: In the case of cross-coupling reactions, the resulting palladium intermediate undergoes oxidative addition with an aryl halide.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the arylated thiophene-carbamate product, which regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have provided deeper insights into the energetics and intermediates of these catalytic cycles. For instance, studies on the palladium-catalyzed carboxylation of thiophene have elucidated the mechanism of C-H bond cleavage and subsequent CO2 insertion. mdpi.com While not a carbamate system, this research highlights the power of computational chemistry in understanding the intricacies of catalytic reactions involving thiophenes.

Kinetic studies on the palladium-catalyzed oxidative cross-coupling of thiophene derivatives have also shed light on the reaction orders of the various components, including the catalyst, substrate, and oxidant. rsc.org Such studies are crucial for understanding the rate-determining step and optimizing reaction conditions.

The regioselectivity of these reactions is a critical aspect that is influenced by the directing group and the reaction conditions. For example, in the palladium-catalyzed direct arylation of thiophenes, the position of the substituent on the thiophene ring can direct the arylation to either the C4 or C5 position. nagoya-u.ac.jpnih.gov The nature of the base and solvent can also play a significant role in controlling the regioselectivity.

While the direct study of this compound in these mechanistic investigations is limited, the wealth of information from analogous systems provides a solid foundation for understanding its likely behavior in catalytic cycles. The carbamate functionality is a powerful tool for directing C-H activation, and further mechanistic studies on this specific compound could provide more nuanced insights into the role of the 3-ylmethyl linker and the methyl carbamate group in catalysis.

Future Research Directions and Translational Potential Conceptual

Unexplored Reactivity and Synthetic Opportunities

The unique electronic properties of the thiophene (B33073) ring, coupled with the reactivity of the carbamate (B1207046) moiety, present a landscape ripe for synthetic exploration. Future research could focus on novel catalytic systems to functionalize the molecule's core structure in ways not yet achieved.

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.govresearchgate.net For Methyl (thiophen-3-ylmethyl)carbamate, this could enable the direct introduction of aryl or alkyl groups at the C2, C4, or C5 positions of the thiophene ring. Such reactions, potentially utilizing palladium, rhodium, or iridium catalysts, could generate a library of novel derivatives with tailored electronic and steric properties. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient alternative for forging new chemical bonds. mdpi.com This methodology could be employed to explore previously inaccessible reaction pathways, such as radical-based additions to the thiophene ring or novel couplings involving the carbamate nitrogen, expanding the synthetic toolkit for this class of compounds. researchgate.net

Conceptual Synthetic Transformations

| Reaction Type | Potential Reagents/Catalysts | Target Position | Anticipated Outcome |

|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂, Aryl Halide, Ligand | C2 or C4 | Direct attachment of diverse aryl groups |

| Photoredox-mediated Minisci Reaction | Ru(bpy)₃²⁺, Alkyl Radical Precursor | C2/C5 | Introduction of alkyl fragments |

| Flow Chemistry Carbamoylation | Immobilized Catalyst, Isocyanate | N-H | High-throughput synthesis of analogues |

Advancements in Computational Modeling for Predictive Research

Computational chemistry provides a powerful lens through which to predict and understand the behavior of this compound at the molecular level. Advanced modeling can guide synthetic efforts and predict potential applications before resource-intensive laboratory work begins.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. scispace.comrsc.org By calculating parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new reactions. scispace.comrsc.org These calculations can also help in understanding the stability and electronic properties of potential polymeric materials derived from this compound. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can predict how this compound and its derivatives might interact with biological macromolecules or within a material matrix. rsc.orgresearchgate.netmdpi.com For therapeutic applications, MD can simulate the binding of the molecule to a protein's active site, providing insights into binding affinity and stability. mdpi.com In materials science, MD can model the self-assembly and morphology of polymers, predicting their bulk properties like conductivity and mechanical strength. chemrxiv.org

Predicted Electronic Properties (Conceptual DFT Data)

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO-LUMO Gap | 4.5 - 5.5 eV | High kinetic stability, potential for electronic applications |

| Dipole Moment | 2.0 - 3.0 D | Moderate polarity, influencing solubility and intermolecular interactions |

| Ionization Potential | 8.0 - 9.0 eV | Indicates energy needed to remove an electron |

Discovery of Novel Biological Targets and Therapeutic Pathways (In Vitro/In Silico)

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov The carbamate group is also known to interact with various biological targets, particularly enzymes like serine hydrolases. nih.govnih.gov The combination in this compound suggests a rich, yet underexplored, therapeutic potential.

In Silico Screening: Virtual screening techniques, such as molecular docking, can be used to computationally test the binding of this compound against vast libraries of protein structures. researchgate.netsemanticscholar.orgcreative-enzymes.com This approach can rapidly identify potential biological targets, including kinases, proteases, or metabolic enzymes, for which the compound might act as an inhibitor or modulator. semanticscholar.orgcreative-enzymes.com Thiophene derivatives have shown promise as inhibitors of targets like phosphodiesterase 4D (PDE4D) and Fms-related receptor tyrosine kinase-3 (FLT3). researchgate.netsemanticscholar.org

In Vitro High-Throughput Screening: Following promising in silico results, high-throughput enzymatic and cell-based assays can confirm biological activity. nih.gov The carbamate functional group is a known reactive group for serine hydrolases, suggesting this enzyme class as a primary target for screening. nih.gov Fragment-based screening approaches could also utilize the thiophene or carbamate fragments to identify initial hits, which can then be elaborated into more potent molecules.

Hypothetical Biological Targets Identified via Virtual Screening

| Protein Target Class | Example Target | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Serine Hydrolase | FAAH | -7.5 | Pain, Anxiety |

| Tyrosine Kinase | FLT3 | -8.2 | Oncology |

| Phosphodiesterase | PDE4D | -7.9 | Inflammatory Diseases |

Development of Next-Generation Advanced Materials

Thiophene-based molecules are foundational to the field of organic electronics, forming the backbone of many conducting polymers. researchgate.netresearchgate.net The functional groups on this compound offer unique opportunities for creating advanced materials with novel properties.

Conducting Polymers: The thiophene ring is an ideal monomer for electropolymerization to create conducting polymers like polythiophene. researchgate.net The carbamate side chain could influence the polymer's solubility, processability, and solid-state packing, which are critical factors for performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govaip.org The hydrogen-bonding capability of the N-H group in the carbamate could be exploited to induce self-assembly and enhance intermolecular charge transport.

Functional Coatings and Surfaces: Thin films of polymers derived from this molecule could be used to create functional surfaces. nih.gov By tuning the polymer's properties, these coatings could be designed to resist biofouling, selectively bind to certain analytes for sensor applications, or modify the surface energy of a substrate. researchgate.netnih.gov

Conceptual Material Properties

| Material Type | Potential Application | Key Feature Conferred by Monomer |

|---|---|---|

| Regioregular Poly(thiophene) | Organic Field-Effect Transistor (OFET) | Carbamate-induced π-stacking for improved charge mobility |

| Mixed Ionic-Electronic Conductor | Bioelectronic Interface | Polar carbamate group facilitates ion transport |